Folar

Description

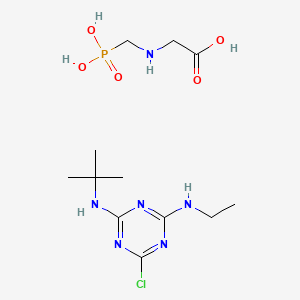

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

128516-38-1 |

|---|---|

Molecular Formula |

C12H24ClN6O5P |

Molecular Weight |

398.78 g/mol |

IUPAC Name |

2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine;2-(phosphonomethylamino)acetic acid |

InChI |

InChI=1S/C9H16ClN5.C3H8NO5P/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4;5-3(6)1-4-2-10(7,8)9/h5H2,1-4H3,(H2,11,12,13,14,15);4H,1-2H2,(H,5,6)(H2,7,8,9) |

InChI Key |

RZCHLGFRESKFTE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C.C(C(=O)O)NCP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Folate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate, a water-soluble B vitamin, is a cornerstone of cellular metabolism, primarily through its role as a carrier of one-carbon units. This function is central to a complex network of interconnected biochemical pathways collectively known as one-carbon metabolism. This technical guide provides an in-depth exploration of the pivotal role of folate in these pathways, which are fundamental for the biosynthesis of nucleotides and amino acids, as well as for the regulation of methylation reactions critical to epigenetic control and other cellular processes. Dysregulation of folate-mediated one-carbon metabolism has been implicated in a range of pathologies, including developmental defects, cardiovascular disease, and cancer, making it a key area of investigation for therapeutic intervention. This document details the core metabolic cycles, presents quantitative data on key enzymatic reactions and metabolite concentrations, outlines experimental protocols for studying these pathways, and provides visual representations of the intricate molecular interactions.

Introduction to Folate and One-Carbon Metabolism

Folate and its derivatives, collectively known as folates, are essential coenzymes that facilitate the transfer of single-carbon groups (e.g., methyl, methylene, formyl) in a variety of biochemical reactions.[1][2] The human body cannot synthesize folate de novo and therefore must obtain it from dietary sources.[2] Once absorbed, dietary folate is converted into its biologically active form, tetrahydrofolate (THF), through a two-step reduction catalyzed by the enzyme dihydrofolate reductase (DHFR).[1][2]

THF and its various one-carbon adducts are critical for three major physiological processes:

-

Nucleotide Synthesis: Folate coenzymes are indispensable for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[3][4] This makes folate essential for DNA replication and repair.[5]

-

Amino Acid Metabolism: One-carbon metabolism is intricately linked with the interconversion of several amino acids, most notably the conversion of serine to glycine (B1666218) and the remethylation of homocysteine to methionine.[4]

-

Methylation Reactions: The folate cycle is coupled to the methionine cycle, which generates S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3][6] These methylation events are crucial for regulating gene expression and cellular function.[7]

The compartmentalization of these pathways within the cytoplasm, mitochondria, and nucleus underscores the complexity and tight regulation of folate-mediated one-carbon metabolism.[8]

Core Metabolic Pathways

The role of folate in one-carbon metabolism is primarily executed through two interconnected cycles: the folate cycle and the methionine cycle.

The Folate Cycle

The folate cycle is responsible for accepting, activating, and transferring one-carbon units. The central molecule, THF, can carry one-carbon groups at its N5 or N10 positions, or bridged between them. The primary source of these one-carbon units is the amino acid serine, which donates a hydroxymethyl group to THF in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[9]

5,10-CH2-THF is a critical branch point in the folate cycle:

-

It can be oxidized to 5,10-methenyl-THF and then to 10-formyl-THF, which provides the formyl groups for purine (B94841) synthesis.[2]

-

It can be used directly for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS). This reaction regenerates dihydrofolate (DHF), which is then reduced back to THF by DHFR, thus completing a mini-cycle.[10]

-

It can be irreversibly reduced to 5-methyltetrahydrofolate (5-methyl-THF) by methylenetetrahydrofolate reductase (MTHFR).[11] 5-methyl-THF is the predominant form of folate in circulation and serves as the methyl donor for the methionine cycle.[12]

The Methionine Cycle

The methionine cycle is responsible for regenerating the essential amino acid methionine and producing the universal methyl donor, S-adenosylmethionine (SAM). The cycle begins with the conversion of methionine to SAM by methionine adenosyltransferase (MAT).[13] SAM then donates its methyl group to a vast array of acceptor molecules in reactions catalyzed by various methyltransferases, yielding S-adenosylhomocysteine (SAH).[7]

SAH is a potent inhibitor of methyltransferases and is rapidly hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH).[7] Homocysteine can then be remethylated back to methionine in a reaction catalyzed by methionine synthase (MTR), which requires 5-methyl-THF as the methyl donor and vitamin B12 as a cofactor.[14] This step critically links the folate and methionine cycles. Alternatively, homocysteine can be irreversibly converted to cysteine via the transsulfuration pathway.[13]

Quantitative Data in One-Carbon Metabolism

The efficiency and regulation of one-carbon metabolism are governed by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Enzyme Kinetics

The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of the enzymes involved in folate and methionine metabolism.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 0.05 - 0.3 | Varies | Human, Drosophila melanogaster[15][16] |

| NADPH | 5.2 | Varies | Drosophila melanogaster[15] | |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | 5 - 400 (range) | Varies | Human[17] |

| Methionine Synthase (MTR) | 5-Methyl-THF | 0.8 - 6.8 | Varies | Fungi[18] |

| Serine Hydroxymethyltransferase (SHMT) | L-Serine | 260 | Varies | Plasmodium vivax[9] |

| Tetrahydrofolate | 110 | Varies | Plasmodium vivax[9] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature), the specific isoform of the enzyme, and the organism or tissue from which it is derived.

Metabolite Concentrations

The intracellular concentrations of folate derivatives and methionine cycle intermediates are tightly regulated to meet the metabolic demands of the cell.

| Metabolite | Concentration Range | Sample Type |

| 5-Methyl-THF | 71 - 154 pmol/mg protein | MCF-7 human breast cancer cells[19] |

| Tetrahydrofolate (THF) | 54 - 120 pmol/mg protein | MCF-7 human breast cancer cells[19] |

| 10-Formyl-THF | 88 - 103 pmol/mg protein | MCF-7 human breast cancer cells[19] |

| S-Adenosylmethionine (SAM) | 156 nmol/L | Healthy adult human plasma[4][5] |

| S-Adenosylhomocysteine (SAH) | 20 nmol/L | Healthy adult human plasma[4][5] |

| Homocysteine | 5 - 15 µmol/L | Healthy adult human plasma[20][21] |

| Methionine | ~30 µmol/L | Healthy adult human plasma |

Experimental Protocols

The study of folate-mediated one-carbon metabolism employs a variety of experimental techniques to measure enzyme activity, quantify metabolite levels, and assess the functional consequences of this pathway.

Dihydrofolate Reductase (DHFR) Activity Assay

Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Dihydrofolate (DHF) substrate solution

-

NADPH solution

-

Sample containing DHFR (e.g., cell lysate, purified enzyme)

Procedure:

-

Prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the sample.

-

Initiate the reaction by adding the DHF substrate solution.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at a constant temperature.

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

-

One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Quantification of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of SAM and SAH in biological samples.

Materials:

-

LC-MS/MS system

-

C18 reverse-phase HPLC column

-

Mobile phase A (e.g., 0.1% formic acid in water)

-

Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

-

Trichloroacetic acid (TCA) for protein precipitation

-

SAM and SAH analytical standards

-

Stable isotope-labeled internal standards for SAM and SAH

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in TCA to precipitate proteins and extract metabolites.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Spike the supernatant with known concentrations of internal standards.

-

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Elute SAM and SAH using a gradient of mobile phases A and B.

-

-

MS/MS Detection:

-

Ionize the eluted compounds using electrospray ionization (ESI) in positive mode.

-

Detect and quantify SAM, SAH, and their internal standards using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Generate a standard curve using the analytical standards.

-

Calculate the concentrations of SAM and SAH in the samples based on the peak area ratios of the analytes to their respective internal standards.

-

Global DNA Methylation Analysis by LC-MS/MS

Principle: This method quantifies the total amount of 5-methylcytosine (B146107) (5mC) relative to the total cytosine content in a genomic DNA sample.

Materials:

-

Genomic DNA extraction kit

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

-

Analytical standards for 2'-deoxycytidine (B1670253) (dC) and 5-methyl-2'-deoxycytidine (B118692) (5mdC)

-

Stable isotope-labeled internal standards for dC and 5mdC

Procedure:

-

DNA Extraction and Hydrolysis:

-

Extract genomic DNA from cells or tissues.

-

Enzymatically digest the DNA to individual nucleosides.

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides by reverse-phase liquid chromatography.

-

Quantify dC and 5mdC using ESI-MS/MS in positive ion mode with MRM.

-

-

Data Analysis:

-

Calculate the amount of 5mC and dC in the sample using standard curves.

-

Express the global DNA methylation level as the percentage of 5mC relative to the total cytosine content [(5mC / (5mC + dC)) x 100].

-

Experimental and Logical Workflows

Visualizing the complex interplay of molecules and experimental procedures is crucial for understanding and designing research in one-carbon metabolism.

Conclusion

Folate-mediated one-carbon metabolism is a fundamental and highly integrated network of biochemical reactions that is essential for life. Its central role in providing one-carbon units for the synthesis of nucleotides and for methylation reactions underscores its importance in cellular proliferation, differentiation, and epigenetic regulation. The intricate interplay between the folate and methionine cycles, and the precise regulation of the enzymes and metabolites involved, highlight the complexity of this system. A thorough understanding of the quantitative aspects and the experimental methodologies used to study this pathway is critical for researchers and drug development professionals aiming to target these processes in various disease states. Future research will likely focus on further elucidating the compartmentalization and regulation of one-carbon metabolism and its role in the context of personalized medicine and nutrition.

References

- 1. pnas.org [pnas.org]

- 2. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ovid.com [ovid.com]

- 6. Quantitative profiling of folate and one-carbon metabolism in large-scale epidemiological studies by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 9. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 12. Quantitative analysis of glycine related metabolic pathways for one-carbon synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. Methionine synthase - Wikipedia [en.wikipedia.org]

- 15. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intracellular metabolism of 5-methyltetrahydrofolate and 5-formyltetrahydrofolate in a human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Folate in DNA Synthesis and Genomic Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the essential functions of folate (Vitamin B9) in the synthesis and repair of DNA. Folate-mediated one-carbon metabolism is a cornerstone of cellular proliferation and the maintenance of genomic stability. Dysregulation of these pathways is implicated in numerous pathologies, including cancer and neurological disorders, making the enzymes within this network prime targets for therapeutic intervention. This document details the core biochemical pathways, presents quantitative data on key enzymatic reactions, outlines detailed experimental protocols for assessing folate status and its impact on DNA, and provides visual representations of the critical molecular processes.

The Folate Cycle and One-Carbon Metabolism

Folate is not a single compound but a class of water-soluble B vitamins that act as coenzymes in the transfer of one-carbon units, such as methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups. These reactions, collectively known as one-carbon metabolism, are fundamental for the synthesis of nucleotides and for methylation reactions.

Dietary folate, primarily in the form of polyglutamates, is converted to the monoglutamate form for absorption. The synthetic form, folic acid, used in supplements and fortified foods, is a fully oxidized monoglutamate that requires reduction to become biologically active.[1] The central active form is tetrahydrofolate (THF), which is generated from dihydrofolate (DHF) by the enzyme dihydrofolate reductase (DHFR) .[2][3] THF then acts as a carrier for one-carbon units, which are shuttled between different folate derivatives to meet the cell's metabolic demands for DNA synthesis and methylation.[4]

Folate's Indispensable Role in De Novo DNA Synthesis

Folate coenzymes are critical for the de novo synthesis of both purines (adenine and guanine) and thymidylate, the building blocks of DNA.[1]

Thymidylate Synthesis

The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is a rate-limiting step in DNA synthesis and is exclusively dependent on a folate coenzyme.[5] The enzyme thymidylate synthase (TS) catalyzes this reaction, using 5,10-methylenetetrahydrofolate as the one-carbon donor.[6] During this reaction, 5,10-methylene-THF is oxidized to DHF.[7] To sustain dTMP synthesis, DHF must be continuously reduced back to THF by DHFR, making DHFR a critical enzyme for maintaining the THF pool necessary for DNA replication.[8]

Inhibition of either TS or DHFR halts the thymidylate cycle, leading to a depletion of dTMP and an accumulation of dUMP. This imbalance disrupts DNA synthesis and is a key mechanism of action for several widely used chemotherapeutic drugs (e.g., 5-fluorouracil, methotrexate).[5]

De Novo Purine (B94841) Synthesis

Folate coenzymes also contribute one-carbon units at two key steps in the de novo purine synthesis pathway. Specifically, 10-formyltetrahydrofolate is required for the formation of the purine ring structure, which is the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Consequently, folate deficiency can impair the production of purines, further hindering the cell's ability to replicate its DNA.

Folate's Function in Maintaining DNA Integrity and Repair

Beyond its role in synthesizing DNA precursors, folate is crucial for maintaining the integrity of the genome. Folate deficiency is strongly linked to increased DNA damage and impaired repair capacity.[9][10]

Prevention of Uracil (B121893) Misincorporation

A primary mechanism by which folate deficiency compromises DNA stability is through the misincorporation of uracil in place of thymine (B56734).[11][12] The depletion of the dTMP pool and the subsequent increase in the cellular dUMP/dTMP ratio leads DNA polymerase to mistakenly incorporate uracil into the DNA strand.[13]

The cell possesses a robust repair mechanism, Base Excision Repair (BER), to correct this error. The enzyme uracil-DNA glycosylase (UNG) recognizes and excises the uracil base, creating an apurinic/apyrimidinic (AP) site.[14] This AP site is then processed by other BER enzymes, including AP endonuclease (APE1) and DNA polymerase β (Polβ), to restore the correct thymine base.

However, under conditions of severe folate deficiency, the rate of uracil incorporation can overwhelm the repair machinery.[11][12] This leads to an accumulation of transient single-strand breaks during the repair process. If two such breaks occur in close proximity on opposite strands, they can be converted into highly cytotoxic double-strand breaks, leading to chromosomal instability and an increased risk of mutagenesis and cancer.[11][15] Folate deficiency has been shown to cause massive incorporation of uracil into human DNA, on the order of millions of uracils per cell, and subsequent chromosome breaks.[11][12][16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the central enzymes in folate metabolism and the impact of folate status on DNA integrity.

Table 1: Kinetic Parameters of Key Human Enzymes in Folate Metabolism

| Enzyme | Substrate | Km (μM) | Vmax or kcat | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | 0.05 | >2000 pmol/min/µg | [12][17] |

| NADPH | ~4.0 | - | [18] | |

| Folic Acid | 0.5 - 1.8 | ~850x slower than DHF | [12] | |

| Thymidylate Synthase (TS) | dUMP | 25 - 400 | ~1.2 µmol/min/µmol enzyme | [19][20] |

| 5,10-Methylene-THF | ~150 | - | [19] |

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition) and whether the enzyme is recombinant or from a native source.

Table 2: Impact of Folate Status on DNA Integrity Markers in Human Cells

| Folate Status | Marker | Quantitative Finding | Cell Type | Reference(s) |

| Deficient | Uracil in DNA | ~3,960,000 uracils per diploid cell | Lymphocytes | |

| (vs. Replete) | (8-fold higher than controls) | |||

| Replete | Uracil in DNA | ~498,000 uracils per diploid cell | Lymphocytes | |

| Deficient (12 nM FA) | DNA Damage (CBMN) | Highest score for micronuclei, nucleoplasmic bridges, and nuclear buds | Lymphoblastoid Cells | [21] |

| Supraphysiological (10,000 nM FA) | DNA Damage (CBMN) | Significantly increased micronuclei vs. optimal levels | Lymphoblastoid Cells | [21] |

| Folate Supplementation | Uracil in DNA | Significant reduction in misincorporated uracil (P<0.05) | Lymphocytes | [22] |

| Folate Deficiency | DNA Breaks (Comet Assay) | Damage comparable to 1 Gy of ionizing radiation | Lymphocytes | [23] |

CBMN: Cytokinesis-Block Micronucleus Assay, a measure of chromosomal damage.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of folate metabolism and its impact on DNA.

Protocol: Quantification of Uracil in DNA by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a highly sensitive quantification of uracil content in DNA.

A. Materials and Reagents

-

DNA sample (≥3 µg for folate-deficient samples)[13]

-

Uracil DNA glycosylase (UDG)

-

Internal Standard: [15N2]-Uracil

-

Derivatizing Agent: 3,5-bis(trifluoromethyl)benzyl bromide

-

GC-MS system with negative chemical ionization capabilities

-

Solvents: Acetonitrile, Toluene

-

Reagents for DNA hydrolysis and purification

B. Experimental Workflow

C. Detailed Procedure

-

DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit). Quantify the DNA concentration accurately using spectrophotometry.

-

Internal Standard: Add a known amount of [15N2]-Uracil internal standard to each DNA sample.

-

Enzymatic Hydrolysis: Incubate the DNA with Uracil DNA Glycosylase (UDG) to specifically cleave the N-glycosidic bond between uracil and the deoxyribose sugar, releasing free uracil.[24]

-

Derivatization: Derivatize the released uracil with 3,5-bis(trifluoromethyl)benzyl bromide to increase its volatility for gas chromatography.[24]

-

Extraction: Purify the derivatized uracil from the reaction mixture, often using solid-phase extraction (SPE).

-

GC-MS Analysis: Inject the purified sample into the GC-MS system. Use a suitable capillary column for separation. Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.[24]

-

Quantification: Monitor the characteristic ions for both the native uracil derivative and the isotopic internal standard. Calculate the amount of uracil in the original DNA sample based on the ratio of the peak areas.

Protocol: Thymidylate Synthase (TS) Activity by Tritium-Release Assay

This classic assay measures TS activity by quantifying the tritium (B154650) released from a radiolabeled substrate.

A. Materials and Reagents

-

Cell or tissue lysate containing TS enzyme

-

Substrate: [5-3H]-deoxyuridine monophosphate ([3H]dUMP)

-

Cofactor: 5,10-methylenetetrahydrofolate (CH2H4folate)

-

Reaction Buffer (e.g., Tris-HCl with 2-mercaptoethanol)

-

Activated charcoal suspension

-

Liquid scintillation counter and scintillation fluid

B. Detailed Procedure

-

Lysate Preparation: Prepare a cytosolic extract from cells or tissues by homogenization and centrifugation to remove cellular debris and organelles. Determine the total protein concentration of the lysate.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the cofactor (CH2H4folate), and the cell lysate. Pre-incubate the mixture at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding the [3H]dUMP substrate. Incubate at 37°C for a defined period (e.g., 20-60 minutes). The TS enzyme will transfer a methyl group to the 5-position of dUMP, releasing the tritium (3H) into the aqueous solvent as tritiated water (3H2O).[10][25]

-

Stop Reaction & Adsorb Substrate: Terminate the reaction by adding an ice-cold suspension of activated charcoal. The charcoal will adsorb the unreacted, hydrophobic [3H]dUMP substrate.[10]

-

Separation: Centrifuge the tubes to pellet the charcoal with the bound substrate.

-

Quantification: Carefully transfer a known volume of the supernatant, which contains the released 3H2O, into a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the TS activity based on the amount of tritium released per unit of time per milligram of protein in the lysate. Include appropriate blanks (e.g., no enzyme or no cofactor) to correct for non-enzymatic tritium release.[10]

Protocol: Measurement of DNA Strand Breaks by Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.

A. Materials and Reagents

-

Single-cell suspension (e.g., isolated lymphocytes)

-

Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

-

Comet slides (or pre-coated microscope slides)

-

Lysis Solution (high salt, detergent, pH 10)

-

Alkaline Electrophoresis Buffer (NaOH, EDTA, pH >13)

-

Neutralization Buffer (e.g., Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green I, Propidium Iodide)

-

Epifluorescence microscope with appropriate filters and imaging software

B. Detailed Procedure

-

Slide Preparation: Prepare a base layer of 1% normal melting point agarose (NMPA) on a comet slide and allow it to solidify.[10]

-

Cell Encapsulation: Prepare a single-cell suspension from the sample of interest (e.g., lymphocytes). Mix the cells (at ~1 x 105 cells/mL) with molten 0.5-0.7% low melting point agarose (LMPA) kept at 37°C.[11]

-

Layering: Quickly pipette the cell/LMPA mixture onto the NMPA base layer on the slide. Cover with a coverslip and allow it to solidify on a cold surface for ~10-15 minutes.

-

Cell Lysis: Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.[10]

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank and immerse them in fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow the DNA to unwind.[9]

-

Electrophoresis: Apply a voltage (e.g., ~1 V/cm, ~300 mA) for 20-30 minutes. Under the alkaline conditions, DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail". The amount of DNA in the tail is proportional to the number of DNA breaks.[10]

-

Neutralization and Staining: Gently remove the slides and wash them with Neutralization Buffer. Stain the DNA with a fluorescent dye.

-

Imaging and Analysis: Visualize the slides using an epifluorescence microscope. Capture images of individual comets and analyze them using specialized software to quantify the extent of DNA damage. Common metrics include "% DNA in the tail" and "tail moment".[10]

Conclusion and Future Directions

Folate's role in cellular metabolism is a critical nexus between nutrition and the preservation of genomic information. Its functions in providing the essential building blocks for DNA synthesis and in preventing catastrophic DNA damage, such as uracil misincorporation, are well-established. For researchers in oncology and other fields, the enzymes of the folate pathway, particularly DHFR and TS, remain highly relevant targets for drug development. Understanding the precise molecular consequences of both folate deficiency and the effects of antifolate therapeutics is paramount. Future research will likely focus on the nuanced interplay between folate status, genetic polymorphisms in folate-metabolizing enzymes (e.g., MTHFR), and individual susceptibility to DNA damage and disease. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for professionals dedicated to unraveling these complex interactions and developing next-generation therapeutic strategies.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 7. Photobiological Implications of Folate Depletion and Repletion in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. researchtweet.com [researchtweet.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uracil in DNA, determined by an improved assay, is increased when deoxynucleosides are added to folate-deficient cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bacterial versus human thymidylate synthase: Kinetics and functionality | PLOS One [journals.plos.org]

- 15. Statistical analysis of comet assay results - PMC [pmc.ncbi.nlm.nih.gov]

- 16. prospecbio.com [prospecbio.com]

- 17. uniprot.org [uniprot.org]

- 18. Replacement of Val3 in Human Thymidylate Synthase Affects Its Kinetic Properties and Intracellular Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Sensitivity of markers of DNA stability and DNA repair activity to folate supplementation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Folate deficiency and ionizing radiation cause DNA breaks in primary human lymphocytes: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Vital Nutrient: A Technical History of Folate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the discovery of folate, its profound importance in human health, and the experimental foundations that have shaped our understanding of this essential B vitamin. From the early observations of nutritional deficiencies to the elucidation of its complex biochemical roles, the story of folate is a testament to meticulous scientific inquiry and its direct impact on public health and therapeutic development.

I. A Historical Chronicle of Folate Discovery

The journey to understanding folate, or vitamin B9, was a multi-decade endeavor involving keen clinical observation, animal studies, and groundbreaking biochemical analysis. The timeline below highlights the key milestones in its discovery.

Table 1: Key Milestones in the Discovery of Folate

| Year | Researcher(s) | Key Discovery/Event | Significance |

| 1931 | Lucy Wills | Identified a factor in yeast extract ("Wills Factor") that cured macrocytic anemia in pregnant women in India and in experimental monkeys.[1][2] | First demonstrated a nutritional remedy for a specific type of anemia, laying the groundwork for the discovery of a new essential nutrient. |

| 1941 | H. K. Mitchell, E. E. Snell, and R. J. Williams | Isolated a substance from spinach leaves that was a growth factor for Lactobacillus casei and named it "folic acid" from the Latin word folium (leaf).[1][3][4] | The first isolation of the compound from a natural source and the origin of its name. |

| 1943 | Bob Stokstad (at Lederle Laboratories) | Isolated folic acid in pure crystalline form from liver and yeast.[3][5][6] | Enabled the precise chemical characterization and synthesis of folic acid. |

| 1945 | Robert Angier and colleagues (at Lederle Laboratories) | Determined the chemical structure of folic acid as pteroylglutamic acid and accomplished its chemical synthesis.[6] | Paved the way for large-scale production of folic acid for research, clinical use, and food fortification. |

| 1948 | Sidney Farber | Demonstrated that aminopterin (B17811), a folic acid antagonist, could induce temporary remissions in children with acute lymphoblastic leukemia.[7][8][9] | Ushered in the era of chemotherapy by showing that blocking a key metabolic pathway could inhibit cancer cell growth. |

| 1991 | Medical Research Council (MRC) Vitamin Study | A large-scale, randomized controlled trial conclusively showed that folic acid supplementation before and during early pregnancy significantly reduces the risk of neural tube defects.[10][11][12][13][14] | Provided definitive evidence for the role of folate in preventing major birth defects, leading to global public health recommendations. |

II. The Biochemical Significance of Folate: One-Carbon Metabolism

Folate's essentiality lies in its central role as a coenzyme in one-carbon metabolism. In its active form, tetrahydrofolate (THF), it acts as a carrier of single-carbon units (e.g., methyl, methylene, formyl groups). These one-carbon transfers are fundamental to a variety of critical biochemical pathways.

Dietary folate and synthetic folic acid are not biologically active. They must be reduced to THF in a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR).

Caption: Conversion of Folic Acid to its active form, Tetrahydrofolate.

Once formed, THF and its derivatives participate in a network of interconnected metabolic pathways, primarily the folate and methionine cycles. These cycles are crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression and other cellular processes.

Caption: Interconnected Folate and Methionine Cycles in One-Carbon Metabolism.

III. Key Experimental Protocols

The following sections provide detailed methodologies for some of the landmark experiments in the history of folate research.

Objective: To identify a nutritional factor for the treatment of macrocytic anemia of pregnancy.

Experimental Model: Rhesus monkeys.

Protocol:

-

Induction of Anemia: Monkeys were fed a synthetic diet designed to mimic the deficient diet of pregnant women in Bombay suffering from macrocytic anemia. The exact composition of this diet is not well-documented in modern sources, but it was characterized by a lack of fresh fruits, vegetables, and meat.[15] This diet induced a macrocytic anemia in the monkeys.

-

Treatment:

-

A control group of anemic monkeys continued on the deficient diet.

-

A test group of anemic monkeys was supplemented with Marmite, a commercially available yeast extract. The exact dosage is not consistently reported, but it was administered orally.[15][16]

-

In other experiments, crude liver extracts were used as a treatment.[15]

-

-

Monitoring: Hematological parameters were monitored throughout the experiment. In the 1930s, this would have involved:

-

Red Blood Cell (RBC) Count: Performed using a hemocytometer, a specialized microscope slide with a grid of known dimensions.

-

Hemoglobin (Hb) Measurement: Likely performed using a colorimetric method, such as the Sahli hemoglobinometer, which compares the color of a blood sample treated with acid to a standard.

-

Blood Smear Analysis: Microscopic examination of a stained blood smear to assess red blood cell morphology (e.g., size, shape, and color) and to identify macrocytes (abnormally large RBCs).

-

-

Outcome: Monkeys treated with Marmite or liver extract showed a rapid improvement in their anemia, with a rise in RBC count and hemoglobin levels, and a resolution of macrocytosis. The red blood cell count in anemic women who were given Marmite was observed to rise within four days.[16]

Objective: To isolate and purify the "Wills Factor" in a crystalline form.

Starting Material: Liver and yeast.

Protocol:

-

Extraction: The starting material (liver or yeast) was subjected to autolysis or enzymatic digestion to liberate the folate compounds.

-

Adsorption and Elution: The extract was passed through a column packed with activated charcoal (Norit) to adsorb the active factor. The factor was then eluted with a mixture of ethanol (B145695) and ammonia.

-

Precipitation: The eluate was treated with lead acetate (B1210297) to precipitate impurities. The supernatant containing the active factor was then treated with silver nitrate (B79036) to precipitate the folate. The silver salt was then decomposed with hydrogen sulfide (B99878) to release the free acid.

-

Further Purification: The solution was further purified by chromatography on columns of fuller's earth.

-

Crystallization: The purified material was crystallized from a water/acetone mixture, yielding pure, crystalline pteroylglutamic acid.

Objective: To determine if a folic acid antagonist, aminopterin, could induce remission in children with acute leukemia.

Study Population: 16 children with advanced acute lymphoblastic leukemia.[7][8]

Protocol:

-

Treatment: Patients were administered aminopterin intramuscularly. The daily dosage was adjusted for each patient, ranging from 0.25 to 1.0 mg.[17][18]

-

Monitoring: Patients were closely monitored for clinical and hematological changes. This included:

-

Clinical Assessment: General condition, appetite, activity level, and size of the liver, spleen, and lymph nodes.

-

Hematological Assessment: Complete blood counts (including white blood cell count, differential count to determine the percentage of blast cells, red blood cell count, and platelet count) and bone marrow aspirations to assess the percentage of blast cells.

-

-

Definition of Remission: A significant reduction in the percentage of blast cells in the bone marrow and peripheral blood, accompanied by a return of normal hematopoietic cells and clinical improvement.

-

Toxicity Management: When signs of toxicity (such as severe stomatitis) appeared, the administration of aminopterin was stopped, and some patients were treated with crude liver extract in an attempt to mitigate the side effects.[7][17]

Table 2: Results of Farber's 1948 Aminopterin Trial

| Outcome | Number of Patients (N=16) |

| Remission | 10 |

| No Remission | 2 |

| Died within a few months | 4 |

Data from Farber et al., 1948, as cited in subsequent historical reviews.[7][17] The longest complete remission off therapy was 47 days.[7]

Objective: To determine if periconceptional supplementation with folic acid and/or other vitamins could prevent the recurrence of neural tube defects (NTDs).[10]

Study Design: A randomized, double-blind, placebo-controlled factorial trial conducted at 33 centers in seven countries.[10][11]

Study Population: 1,817 women with a previous pregnancy affected by an NTD who were planning another pregnancy.[10]

Protocol:

-

Randomization: Participants were randomly assigned to one of four groups:

-

Group A: 4 mg folic acid daily.

-

Group B: A multivitamin preparation (vitamins A, D, B1, B2, B6, C, and nicotinamide) and 4 mg folic acid daily.

-

Group C (Placebo): A capsule containing ferrous sulfate (B86663) and di-calcium phosphate.

-

Group D: The multivitamin preparation without folic acid.[11]

-

-

Intervention Period: Supplementation was to begin at least 4 weeks before conception and continue through the first 12 weeks of pregnancy.[11][12]

-

Outcome Assessment: The primary outcome was the occurrence of an NTD (anencephaly, spina bifida, or encephalocele) in the subsequent pregnancy, diagnosed at birth or by prenatal screening.

Table 3: Key Results of the MRC Vitamin Study (1991)

| Group | Number of Informative Pregnancies | Number of NTDs | NTD Rate | Relative Risk (95% CI) |

| Folic Acid (A+B) | 593 | 6 | 1.0% | 0.28 (0.12 - 0.71) |

| No Folic Acid (C+D) | 602 | 21 | 3.5% | |

| Other Vitamins (B+D) | 595 | 17 | 2.8% | 0.80 (0.37 - 1.72) |

| No Other Vitamins (A+C) | 600 | 10 | 1.7% |

Adapted from the MRC Vitamin Study Group, 1991.[10] The study demonstrated a 72% reduction in the recurrence of NTDs with folic acid supplementation.[14]

IV. The Importance of Folate in Health and Disease

The discovery and understanding of folate have had a profound impact on public health and clinical medicine.

-

Prevention of Neural Tube Defects: The link between folate deficiency and NTDs is one of the most significant findings in nutritional science. Mandatory food fortification with folic acid in many countries has led to a substantial decrease in the incidence of these devastating birth defects.[10][11][12][13][14]

-

Hematopoiesis: Folate is essential for the production of healthy red blood cells. Deficiency leads to megaloblastic anemia, characterized by the production of large, immature, and dysfunctional red blood cells.

-

Cardiovascular Health: Folate is involved in the metabolism of homocysteine, an amino acid that, at elevated levels, is a risk factor for cardiovascular disease. Adequate folate intake helps to maintain normal homocysteine levels.

-

Cancer Therapy: The critical role of folate in DNA synthesis has been exploited in cancer chemotherapy. Antifolate drugs, such as methotrexate, block the action of DHFR, thereby inhibiting the proliferation of rapidly dividing cancer cells.[7][8][9]

-

Neurological and Cognitive Function: Emerging research suggests a role for folate in maintaining cognitive function and mental health, although the mechanisms are still being elucidated.

Table 4: Recommended Dietary Allowances (RDAs) for Folate (Dietary Folate Equivalents - DFE)

| Age Group | RDA (mcg DFE/day) |

| Infants 0-6 months | 65 (AI) |

| Infants 7-12 months | 80 (AI) |

| Children 1-3 years | 150 |

| Children 4-8 years | 200 |

| Children 9-13 years | 300 |

| Adolescents 14-18 years | 400 |

| Adults 19+ years | 400 |

| Pregnancy | 600 |

| Lactation | 500 |

1 mcg DFE = 1 mcg food folate = 0.6 mcg folic acid from fortified foods or supplements taken with food = 0.5 mcg folic acid from supplements taken on an empty stomach.

V. Conclusion

The history of folate is a compelling narrative of scientific discovery that has translated directly into improved human health. From the initial observations of a mysterious nutritional deficiency to the detailed understanding of its biochemical pathways and the implementation of public health policies, the journey of folate highlights the power of research to prevent disease and develop new therapeutic strategies. For researchers, scientists, and drug development professionals, the story of folate serves as a powerful reminder of the intricate connections between nutrition, metabolism, and disease, and the ongoing potential for discovery in these fundamental areas of biomedical science.

References

- 1. scite.ai [scite.ai]

- 2. Lucy Wills, the scientist who discovered how to prevent neonatal anemia – IISA [en.iisaragon.es]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bloodcancer.org.uk [bloodcancer.org.uk]

- 9. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]

- 10. Lancet 1991; 338:8760:131-137 [sjsu.edu]

- 11. Effectiveness in Disease and Injury Prevention Use of Folic Acid for Prevention of Spina Bifida and Other Neural Tube Defects -- 1983-1991 [cdc.gov]

- 12. Use of folic acid for prevention of spina bifida and other neural tube defects--1983-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. bastiani.biology.utah.edu [bastiani.biology.utah.edu]

- 15. inverse.com [inverse.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jameslindlibrary.org [jameslindlibrary.org]

A Deep Dive into Cellular Folate Uptake: Mechanisms, Kinetics, and Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Folate, a water-soluble B vitamin, is a critical cofactor in one-carbon metabolism, essential for the biosynthesis of nucleotides and the methylation of DNA, RNA, and proteins. As mammalian cells cannot synthesize folate de novo, they rely on sophisticated membrane transport systems to acquire this vital nutrient from the extracellular environment. Understanding the intricacies of these transport mechanisms is paramount for research in cancer biology, developmental biology, and for the rational design of antifolate drugs. This guide provides a comprehensive overview of the primary folate transport systems, their quantitative characteristics, the experimental methods used to study them, and the signaling pathways that govern their function.

Core Mechanisms of Folate Transport

Mammalian cells employ three major, genetically distinct systems to internalize folates: the Reduced Folate Carrier (RFC) , the Proton-Coupled Folate Transporter (PCFT) , and the Folate Receptors (FRs) . Each system possesses unique properties regarding substrate affinity, pH optimum, and transport mechanism, reflecting their specialized physiological roles.[1][2][3]

Reduced Folate Carrier (RFC/SLC19A1)

The RFC is a ubiquitously expressed, major facilitator superfamily (MFS) protein that functions as the primary folate transporter in most mammalian cells at physiological pH (7.4).[4][5][6][7] It operates as a bidirectional anion exchanger, mediating the uptake of reduced folates in exchange for intracellular organic phosphates.[1][2] RFC exhibits a higher affinity for reduced folates, such as 5-methyltetrahydrofolate (5-MTHF), the main circulating form of folate, than for the oxidized form, folic acid.[7][8]

Proton-Coupled Folate Transporter (PCFT/SLC46A1)

PCFT is a high-affinity folate transporter that functions optimally in acidic environments (pH 5.0-5.5).[8][9] This makes it the primary transporter for intestinal folate absorption, where the pH of the proximal small intestine is acidic.[8][9][10] PCFT operates as a symporter, coupling the influx of folates to the downhill movement of protons into the cell.[1][2] Unlike RFC, PCFT has a similarly high affinity for both reduced folates and folic acid.[6] It also plays a crucial role in folate transport across the choroid plexus into the cerebrospinal fluid.[10][11]

Folate Receptors (FRα/FOLR1, FRβ/FOLR2)

Folate receptors are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that bind folate and its derivatives with nanomolar affinity (Kd ≈ 1-10 nM).[12] FRα is primarily expressed on the apical surface of epithelial cells, including those in the kidney, lung, and choroid plexus, and is frequently overexpressed in various cancers.[1][13] FRβ is typically found in hematopoietic cells.[1] These receptors internalize bound folates via receptor-mediated endocytosis. The folate-receptor complex is enclosed in an endosome, which then acidifies, causing the dissociation of folate from the receptor. The released folate is then transported into the cytoplasm, a process that may involve PCFT.[1]

Quantitative Data on Folate Transport

The kinetic parameters of folate transporters are crucial for understanding their efficiency and for developing targeted therapies. The following tables summarize key quantitative data for each transporter.

Table 1: Kinetic and Binding Parameters of the Reduced Folate Carrier (RFC)

| Substrate | Cell Line/System | Km (μM) | Vmax (pmol/mg protein/min) | pH | Reference |

| Methotrexate | L1210 Leukemia | ~2-5 | Not specified | 7.4 | [14] |

| 5-Formyl-THF | Various | ~1-5 | Not specified | 7.4 | [5] |

| Folic Acid | Various | ~200 | Not specified | 7.4 | [7] |

Table 2: Kinetic and Binding Parameters of the Proton-Coupled Folate Transporter (PCFT)

| Substrate | Cell Line/System | Km (μM) | Vmax (pmol/mg protein/min) | pH | Reference |

| Pemetrexed | HeLa (PCFT transfected) | 0.8 | 113.5 (per 2 min) | 5.5 | [11][15] |

| Pemetrexed | HeLa (PCFT transfected) | 13 | Not specified | 7.4 | [9][11] |

| Folic Acid | HeLa (PCFT transfected) | 1.3 | Not specified | 5.5 | [11] |

| Methotrexate | HeLa (PCFT transfected) | 3.4 | Not specified | 5.5 | [11] |

| Methotrexate | HeLa (PCFT transfected) | >100 | Not specified | 7.4 | [9] |

Table 3: Binding Affinities of Folate Receptor α (FRα)

| Ligand | System | Kd (nM) | Reference(s) |

| Folic Acid | Purified human FRα | ~0.19 | [12] |

| Folic Acid | General | <1 | [16] |

| 5-MTHF | General | 1-10 | [12] |

Experimental Protocols

Studying folate transport requires specialized assays to quantify the uptake and binding of folates and antifolates. Below are outlines of key experimental protocols.

Protocol 1: Radiolabeled Folate Uptake Assay

This assay measures the rate of folate transport into cells using a radiolabeled substrate.

Objective: To determine the kinetics (Km and Vmax) of folate transport via RFC or PCFT.

Materials:

-

Cell line of interest (e.g., HeLa, A549) grown in monolayers.[17]

-

Radiolabeled substrate (e.g., [³H]methotrexate or [³H]folic acid).[17]

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution) adjusted to the desired pH (7.4 for RFC, 5.5 for PCFT).

-

Ice-cold stop buffer (e.g., phosphate-buffered saline) to halt the transport process.

-

Scintillation fluid and a scintillation counter.

-

Cell lysis buffer (e.g., NaOH or Triton X-100).

-

Protein assay kit (e.g., BCA or Bradford).

Procedure:

-

Cell Culture: Seed cells in multi-well plates and grow to confluence. For some experiments, cells may be cultured in folate-deficient medium to upregulate transporter expression.[18]

-

Assay Initiation: Wash the cell monolayers with pre-warmed uptake buffer at the desired pH.

-

Uptake: Add the uptake buffer containing various concentrations of the radiolabeled substrate to initiate the transport assay. For competition assays, include unlabeled folate analogs.

-

Incubation: Incubate the cells at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Assay Termination: Rapidly terminate the transport by aspirating the uptake buffer and washing the cells multiple times with ice-cold stop buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Use another portion of the lysate to determine the total protein content using a standard protein assay.

-

-

Data Analysis:

-

Calculate the uptake rate (e.g., in pmol/mg protein/min).

-

Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: Folate Receptor Binding Assay

This assay quantifies the binding of folate to its receptors on the cell surface.

Objective: To determine the binding affinity (Kd) and the number of receptors (Bmax) for a specific folate ligand.

Materials:

-

FR-expressing cells (e.g., KB cells).

-

Radiolabeled ligand (e.g., [³H]folic acid).[12]

-

Binding buffer (e.g., 25 mM Tris, pH 8.0, 150 mM NaCl, 0.1% Triton X-100).[12]

-

Washing buffer (same as binding buffer).

-

Unlabeled folic acid for determining non-specific binding.

Procedure:

-

Cell Preparation: Culture FR-positive cells in multi-well plates until they reach confluence.

-

Ligand Stripping (Optional): To remove any endogenously bound folate, briefly wash the cells with a low pH stripping buffer (e.g., acetate (B1210297) buffer, pH 3.5), followed by neutralization with binding buffer.[12]

-

Binding Reaction: Incubate the cells with increasing concentrations of the radiolabeled ligand in binding buffer at 4°C for a sufficient time to reach equilibrium (e.g., 40 minutes).

-

Non-specific Binding: In a parallel set of wells, perform the incubation in the presence of a large excess (e.g., 1000-fold) of unlabeled folic acid to determine non-specific binding.

-

Washing: Remove the unbound ligand by washing the cells several times with ice-cold washing buffer.

-

Quantification: Lyse the cells and measure the bound radioactivity by scintillation counting.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

-

Plot the specific binding against the ligand concentration and use non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax.

-

Regulation of Folate Transporter Expression

The expression and activity of folate transporters are tightly regulated by complex signaling pathways to maintain folate homeostasis.

Regulation of Reduced Folate Carrier (RFC)

RFC gene (SLC19A1) expression is controlled by multiple transcription factors. The promoter region contains a cAMP response element (CRE) and binding sites for AP-1, AP2, and Sp1.[13] The Protein Kinase A (PKA) pathway, activated by cAMP, leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), which then binds to the CRE in the RFC promoter to activate transcription.[14] Protein Kinase C (PKC) is also implicated in the regulation of RFC.

Regulation of Proton-Coupled Folate Transporter (PCFT)

The transcriptional regulation of the PCFT gene (SLC46A1) is crucial for its tissue-specific expression, particularly in the intestine. Nuclear Respiratory Factor 1 (NRF-1) has been identified as a major inducible transcriptional regulator of PCFT.[12] The PCFT promoter contains binding sites for NRF-1, and its expression is also influenced by the transcription factors KLF15 and Sp1.[15]

Regulation of Folate Receptor α (FRα)

The expression of the FRα gene (FOLR1) is regulated by various factors, including steroid hormones and specific transcription factors. The transcription factor Hepatocyte Nuclear Factor 4-alpha (HNF4α) has been shown to activate a transcriptional enhancer in the FOLR1 gene, particularly during embryonic development.[1] The FRα promoter also contains binding sites for Sp1.[1] Furthermore, signaling through the ERK pathway can lead to the phosphorylation of transcription factors c-Fos and c-Jun, which are components of the AP-1 complex that can regulate FRα expression.[17]

References

- 1. Regulation of Folate Receptor 1 Gene Expression in the Visceral Endoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathways Driving Aberrant Splicing in Cancer Cells | MDPI [mdpi.com]

- 4. AP-1 transcription factor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 6. (PDF) The Human Reduced Folate Carrier Gene Is Regulated by [research.amanote.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SLC46A1 solute carrier family 46 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. The obligatory intestinal folate transporter PCFT (SLC46A1) is regulated by nuclear respiratory factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The human reduced folate carrier gene is regulated by the AP2 and sp1 transcription factor families and a functional 61-base pair polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impaired CREB-1 phosphorylation in antifolate-resistant cell lines with down-regulation of the reduced folate carrier gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The evolving biology of the proton‐coupled folate transporter: New insights into regulation, structure, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein kinase C signaling "in" and "to" the nucleus: Master kinases in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FOLR1 folate receptor alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Mutations in Folate Transporter Genes and Risk for Human Myelomeningocele - PMC [pmc.ncbi.nlm.nih.gov]

- 17. genecards.org [genecards.org]

- 18. Regulation of folate receptor 1 gene expression in the visceral endoderm - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Distinctions Between Folate and Folic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate and folic acid, though often used interchangeably, represent distinct forms of vitamin B9 with significant biological and metabolic differences. This technical guide provides an in-depth analysis of these differences, focusing on their chemical structures, absorption and metabolic pathways, bioavailability, and functional implications. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of metabolic pathways are provided to support researchers in the field. A critical aspect of this guide is the elucidation of the metabolic bottleneck associated with synthetic folic acid and the resulting phenomenon of unmetabolized folic acid (UMFA), a factor of growing importance in clinical and research settings.

Introduction

Folate is a general term for a family of water-soluble B vitamins, also known as vitamin B9, that are naturally present in various foods.[1] These compounds are essential cofactors in one-carbon metabolism, playing a critical role in the synthesis of nucleotides (purines and thymidylate), the methylation of DNA and other molecules, and the metabolism of amino acids.[2][3] Folic acid, in contrast, is the synthetic, fully oxidized monoglutamate form of this vitamin, which is not found in nature but is used in dietary supplements and fortified foods due to its stability.[4][5] While both forms can rectify folate deficiency, their distinct chemical structures dictate different pathways for absorption and metabolic activation, leading to important physiological consequences. This guide will explore these differences from a technical perspective, providing the necessary data and methodologies for a comprehensive understanding.

Chemical Structures

The fundamental structural difference between folate and folic acid lies in the oxidation state of the pteridine (B1203161) ring and the number of glutamate (B1630785) residues.

-

Folate: Naturally occurring folates, such as 5-methyltetrahydrofolate (5-MTHF), exist in a reduced state (tetrahydrofolate) and are typically conjugated to a polyglutamate tail.[6] The biologically active form is L-5-methyltetrahydrofolate (L-5-MTHF).[4]

-

Folic Acid: This synthetic form, pteroylglutamic acid, has a fully oxidized pteridine ring and a single glutamate residue.[7][8] This oxidized state renders it biologically inactive until it is reduced by the enzyme dihydrofolate reductase (DHFR).[4]

Absorption and Metabolism: A Tale of Two Pathways

The biological fates of folate and folic acid diverge significantly upon ingestion.

3.1. Folate (L-5-MTHF)

Dietary folates are hydrolyzed to their monoglutamate form in the intestine before being absorbed and are then readily converted to tetrahydrofolate (THF), the central molecule in folate metabolism.[6] Supplemental L-5-MTHF bypasses several enzymatic steps as it is the primary form of folate found in circulation and can directly enter the folate metabolic cycle.[4]

3.2. Folic Acid

Folic acid absorption is a more complex, multi-step process that is rate-limited by the enzyme dihydrofolate reductase (DHFR).[9]

-

Reduction to Dihydrofolate (DHF): Folic acid is first reduced to DHF.

-

Reduction to Tetrahydrofolate (THF): DHFR then catalyzes the reduction of DHF to the biologically active THF.[10]

This enzymatic conversion primarily occurs in the liver.[11] Crucially, DHFR activity in the human liver is significantly lower and more variable compared to that in rodents, which are often used in preclinical studies.[9][12] This limited capacity for folic acid reduction can become saturated at intakes above 200-400 µ g/day , leading to the appearance of unmetabolized folic acid (UMFA) in the bloodstream.[11]

Metabolic Pathways Visualization

The following diagrams illustrate the distinct metabolic pathways of folic acid and L-5-MTHF.

Quantitative Biological Differences

The distinct metabolic pathways of folate and folic acid result in quantifiable differences in their bioavailability, receptor binding affinity, and metabolic efficiency.

Table 1: Bioavailability and Metabolic Efficiency

| Parameter | Folic Acid | L-5-Methyltetrahydrofolate (L-5-MTHF) | Reference |

| Bioavailability (from supplements) | ~85% | Comparable to or higher than folic acid | [5][13] |

| Bioavailability (from food) | N/A (synthetic) | ~50% (for natural food folates) | [5] |

| Human Liver DHFR Activity | Very slow and highly variable | Bypasses DHFR | [9] |

| Km of Human Liver DHFR for Folic Acid | 1.8 µM | N/A | [3] |

| Unmetabolized Folic Acid (UMFA) in Serum | Present at intakes >200-400 µ g/day | Does not lead to UMFA | [11][14] |

Table 2: Folate Receptor Binding Affinity (IC50 Values)

| Folate Form | Folate Receptor α (FRα) IC50 (µg/mL) | Folate Receptor β (FRβ) IC50 (µg/mL) | Reference |

| Folic Acid | 0.0015 | 0.0015 | [15] |

| 5-Methyltetrahydrofolate (5-MTHF) | 0.0500 | 0.0900 | [15] |

IC50 (half maximal inhibitory concentration) is inversely proportional to binding affinity. Lower values indicate higher affinity.

Table 3: Unmetabolized Folic Acid (UMFA) Levels Following Supplementation

| Supplementation Group | Mean Serum UMFA (nmol/L) | Reference |

| 0 µ g/day Folic Acid | 0.6 ± 0.7 | [2] |

| 400 µ g/day Folic Acid | 0.44 ± 0.80 | [16] |

| 800 µ g/day Folic Acid | 1.4 ± 2.7 | [2] |

| >0.8 mg/day Folic Acid | Significantly increased slope of UMFA levels | [17] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay in Human Liver Tissue

This protocol is adapted from methodologies described in the literature and commercially available kits.[18][19][20][21]

Objective: To measure the rate of NADPH oxidation to NADP+ as a measure of DHFR activity, which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Human liver tissue

-

Ice-cold DHFR Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM DTT)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Spectrophotometer capable of reading at 340 nm

-

NADPH solution (e.g., 10 mM stock)

-

DHF solution (e.g., 2 mM stock in DHFR Assay Buffer with 10 mM 2-mercaptoethanol)

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Sample Preparation: a. Weigh approximately 10-50 mg of frozen human liver tissue. b. Homogenize the tissue in 3-5 volumes of ice-cold DHFR Assay Buffer using a Dounce homogenizer. c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. d. Carefully collect the supernatant (cytosolic extract) and keep it on ice. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Assay Reaction: a. Prepare a reaction mixture in a microplate well or cuvette containing:

- DHFR Assay Buffer to a final volume of 200 µL.

- 5-50 µL of the liver tissue supernatant.

- NADPH to a final concentration of 100 µM. b. Prepare a blank control containing all components except the DHF substrate. c. Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Measurement: a. Initiate the reaction by adding DHF to a final concentration of 50 µM. b. Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes. The rate of decrease in absorbance is proportional to DHFR activity.

-

Calculation: a. Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. b. Use the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹) to calculate the enzyme activity. Activity (µmol/min/mg protein) = (ΔA340/min) / (6.22 * mg of protein in the assay)

Experimental Workflow Diagram:

Microbiological Assay for Serum and Red Blood Cell Folate

This protocol is based on the classical method using Lactobacillus rhamnosus (formerly L. casei), which requires folate for growth.[1][22][23][24][25]

Objective: To quantify the total folate concentration in serum and red blood cells by measuring the growth of a folate-dependent bacterium.

Materials:

-

Serum or whole blood samples

-

Lactobacillus rhamnosus (ATCC 7469)

-

Folate assay medium (e.g., Bacto Folic Acid Casei Medium)

-

Folic acid standard solution

-

Ascorbic acid solution (1% w/v)

-

96-well microplates

-

Microplate reader (turbidimetric measurement at 590-620 nm)

-

Incubator (37°C)

Procedure:

-

Sample Preparation: a. Serum: Dilute serum samples with 0.5% ascorbic acid solution to bring the folate concentration within the assay range. b. Red Blood Cells (RBC): i. Lyse a known volume of whole blood in a larger volume of 1% ascorbic acid solution. This also serves to protect the labile folates from oxidation. ii. Incubate the hemolysate to allow for the deconjugation of polyglutamates to monoglutamates by endogenous plasma conjugase. iii. Further dilute the hemolysate with 0.5% ascorbic acid.

-

Assay Setup: a. Prepare a standard curve of folic acid in the range of 0 to 1.0 ng/mL. b. In a 96-well microplate, add aliquots of the prepared standards and diluted samples to respective wells. c. Prepare the assay medium according to the manufacturer's instructions and inoculate it with a fresh culture of L. rhamnosus. d. Add the inoculated medium to all wells.

-

Incubation and Measurement: a. Cover the plate and incubate at 37°C for 18-24 hours. b. Measure the turbidity (optical density) of each well using a microplate reader at a wavelength of 590-620 nm.

-

Calculation: a. Plot the optical density of the standards against their concentrations to generate a standard curve. b. Determine the folate concentration in the diluted samples by interpolating their optical density values on the standard curve. c. Multiply the result by the dilution factor to obtain the folate concentration in the original serum or RBC sample. d. For RBC folate, the value is typically reported as ng/mL of packed red cells, requiring the hematocrit value for calculation.

Logical Relationship Diagram:

Conclusion

The biological differences between folate and folic acid are substantial and have significant implications for research, clinical practice, and public health recommendations. While folic acid has been instrumental in preventing neural tube defects through fortification and supplementation, its reliance on the rate-limiting DHFR enzyme can lead to the accumulation of unmetabolized folic acid in circulation, the long-term consequences of which are still under investigation. In contrast, reduced forms of folate, such as L-5-MTHF, offer a more direct route to biological activity, bypassing the DHFR metabolic bottleneck. For researchers and drug development professionals, a clear understanding of these differences is paramount for the accurate design and interpretation of studies, as well as for the development of novel therapeutic strategies involving folate metabolism. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for advancing our knowledge in this critical area of human nutrition and health.

References

- 1. bevital.no [bevital.no]

- 2. Maternal serum unmetabolized folic acid concentration following multivitamin and mineral supplementation with or without folic acid after 12 weeks gestation: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. gmr.scholasticahq.com [gmr.scholasticahq.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mednexus.org [mednexus.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. isom.ca [isom.ca]

- 12. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study | Food & Nutrition Research [foodandnutritionresearch.net]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Association of folic acid dosage with circulating unmetabolized folic acid in Chinese adults with H-type hypertension: a multicenter, double-blind, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 20. content.abcam.com [content.abcam.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Microbiological assay for serum, plasma, and red cell folate using cryopreserved, microtiter plate method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 23. cdc.gov [cdc.gov]

- 24. researchgate.net [researchgate.net]

- 25. Microbiological assay for serum, plasma, and red cell folate using cryopreserved, microtiter plate method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Consequences of Folate Deficiency: A Technical Guide for Researchers

Executive Summary

Folate, an essential B vitamin, is a critical cofactor in one-carbon metabolism, a network of interconnected biochemical pathways vital for cellular proliferation and maintenance. Folate deficiency disrupts these pathways, leading to significant and detrimental impacts on fundamental cellular processes, including DNA synthesis, repair, and methylation. These disruptions can culminate in genomic instability, impaired cell division, and the development of pathological conditions such as megaloblastic anemia and an increased risk of certain cancers. This technical guide provides an in-depth examination of the molecular mechanisms by which folate deficiency impacts cellular functions, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction to Folate and One-Carbon Metabolism

Folate and its derivatives, collectively known as folates, are essential for the transfer of one-carbon units in a variety of metabolic reactions.[1][2] The central pathway in which folates participate is the one-carbon metabolism network. This network is compartmentalized within the cell, occurring in the cytoplasm, mitochondria, and nucleus, and is crucial for the synthesis of purines and thymidylate (essential for DNA and RNA synthesis), the remethylation of homocysteine to methionine, and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[2][3]

A deficiency in folate disrupts the entire one-carbon metabolism cascade, with profound consequences for cellular health. This guide will delve into the three primary areas impacted by folate deficiency: DNA synthesis and integrity, DNA repair mechanisms, and DNA methylation patterns.

Impact on DNA Synthesis and Integrity

Folate deficiency directly impairs the synthesis of nucleotides, the building blocks of DNA, leading to significant structural and functional damage to the genome.

Uracil (B121893) Misincorporation and Nucleotide Pool Imbalance

One of the most well-documented consequences of folate deficiency is the increased misincorporation of uracil into DNA.[2][4] 5,10-methylenetetrahydrofolate, a key folate derivative, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. When folate levels are insufficient, this conversion is impaired, leading to an accumulation of dUMP and a subsequent increase in the intracellular ratio of deoxyuridine triphosphate (dUTP) to deoxythymidine triphosphate (dTTP).[1] DNA polymerases cannot efficiently distinguish between dUTP and dTTP, resulting in the misincorporation of uracil in place of thymine (B56734) during DNA replication. This has been observed to be a massive event, with estimates of up to 4 million uracil bases incorporated per cell in folate-deficient individuals.[4]

| Parameter | Cell Type/Condition | Quantitative Change | Reference |

| Uracil Content in DNA | Human volunteers with folic acid deficiency | ~4 million uracils per cell | [4] |

| dUTP/dTTP Ratio | Mitogen-stimulated lymphocytes with folate depletion | Increased | [1] |

| dNTP Pools (dCTP, dTMP, dGTP, dATP) | PHA-stimulated rat splenocytes in folate- and methionine-deficient medium | Significant decrease | [5] |

DNA Strand Breaks and Chromosomal Instability

The cellular machinery attempts to correct the misincorporated uracil through the base excision repair (BER) pathway. The enzyme uracil-DNA glycosylase (UDG) recognizes and removes the uracil base, creating an apurinic/apyrimidinic (AP) site. While this is a normal repair process, the sheer volume of uracil misincorporation in folate-deficient cells can overwhelm the repair capacity. The subsequent steps of BER involve the incision of the DNA backbone, and if multiple repair events occur in close proximity on opposite DNA strands, it can lead to the formation of double-strand breaks.[6] These breaks, if not properly repaired, can lead to chromosomal aberrations, genomic instability, and an increased risk of mutagenesis.[2][7]

| Parameter | Cell Type/Condition | Quantitative Change | Reference |